

## Posizolid (AZD5847) for Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Posizolid |           |
| Cat. No.:            | B1679054  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Posizolid** (formerly AZD5847) is a synthetic oxazolidinone antibiotic that has been investigated for its potential in the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis, a mode of action distinct from many other antibiotic classes. This technical guide provides a comprehensive overview of the research on **Posizolid**'s efficacy against M. tuberculosis, detailing its mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used in its evaluation.

## **Mechanism of Action**

**Posizolid**, as an oxazolidinone, targets the bacterial ribosome to inhibit protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA. This binding event prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of translation. By blocking this early stage of protein synthesis, **Posizolid** effectively halts bacterial growth and proliferation. This mechanism is distinct from many other antibiotic classes that target protein synthesis at the elongation stage, which contributes to the lack of cross-resistance.[1][2][3][4]





Click to download full resolution via product page

Mechanism of action of **Posizolid** on the bacterial ribosome.

## **In Vitro Efficacy**



**Posizolid** has demonstrated potent in vitro activity against a range of M. tuberculosis strains, including those resistant to other antitubercular drugs.

Table 1: Minimum Inhibitory Concentrations (MIC) of

Posizolid against M. tuberculosis

| M.<br>tuberculosi<br>s Strain<br>Type | MIC Range<br>(mg/L) | MIC50<br>(mg/L) | MIC90<br>(mg/L) | Testing<br>Method  | Reference(s |
|---------------------------------------|---------------------|-----------------|-----------------|--------------------|-------------|
| Drug-<br>Susceptible                  | 0.125 - 4           | 1               | 1               | BACTEC<br>MGIT 960 | [1]         |
| Single-Drug-<br>Resistant             | 0.125 - 4           | 1               | 1               | BACTEC<br>MGIT 960 |             |
| Multidrug-<br>Resistant<br>(MDR)      | 0.5 - 2             | 1               | 1               | BACTEC<br>MGIT 960 |             |
| Extensively Drug- Resistant (XDR)     | 0.5 - 4             | 1               | 1               | BACTEC<br>MGIT 960 | _           |

**Posizolid** has also shown bactericidal activity against non-replicating M. tuberculosis in hypoxia models, suggesting potential for sterilizing activity. In a Wayne and Haynes model of hypoxia, **Posizolid** at concentrations greater than 10 mg/L resulted in a 1.25 log CFU reduction.

## **In Vivo Efficacy**

Preclinical studies in murine models of tuberculosis have been conducted to evaluate the in vivo efficacy of **Posizolid**.

## Table 2: In Vivo Efficacy of Posizolid in Murine Models of Tuberculosis



| Mouse<br>Model       | Posizolid<br>Dose<br>(mg/kg) | Treatment<br>Duration | Reduction<br>in Lung<br>CFU (log10) | Combinatio<br>n Agents     | Reference(s |
|----------------------|------------------------------|-----------------------|-------------------------------------|----------------------------|-------------|
| Chronic<br>Infection | 125                          | 28 days               | 3.67                                | Bedaquiline,<br>Pretomanid |             |
| Chronic<br>Infection | 125                          | 56 days               | 6.31                                | Bedaquiline,<br>Pretomanid | •           |

## **Clinical Studies**

A Phase IIa early bactericidal activity (EBA) study was conducted to assess the safety, tolerability, and antimycobacterial activity of **Posizolid** in patients with newly diagnosed, smear-positive pulmonary tuberculosis. While the development of **Posizolid** was discontinued by AstraZeneca, the results of this study provide valuable insights. The study found that **Posizolid** administered twice daily demonstrated modest early bactericidal activity. However, serious adverse events, including thrombocytopenia and hyperbilirubinemia, were observed at higher doses.

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.





Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.



#### Protocol:

- Drug Preparation: Prepare a stock solution of **Posizolid** in a suitable solvent (e.g., DMSO).
   Perform two-fold serial dilutions in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.
- Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase.
   Adjust the turbidity of the culture to a 0.5 McFarland standard, and then dilute to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
- Incubation: Seal the plate and incubate at 37°C for 7-14 days.
- Reading Results: The MIC is determined as the lowest concentration of Posizolid that
  inhibits visible growth. Growth can be assessed visually or by using a growth indicator such
  as Resazurin, where a color change from blue to pink indicates bacterial viability.

This is an automated system for mycobacterial culture and susceptibility testing.

#### Protocol:

- Drug Reconstitution: Reconstitute the lyophilized Posizolid with sterile distilled water to the desired stock concentration.
- Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation: Add 0.8 mL of the BACTEC MGIT Growth Supplement to a MGIT tube. Add 0.1 mL of the reconstituted **Posizolid** solution. Finally, inoculate the tube with 0.5 mL of the standardized bacterial suspension. A drug-free tube is inoculated as a growth control.
- Incubation and Monitoring: Place the tubes into the BACTEC MGIT 960 instrument. The
  instrument continuously monitors the tubes for an increase in fluorescence, which
  corresponds to oxygen consumption by the bacteria.



 Result Interpretation: The instrument automatically flags a culture as resistant if the drugcontaining tube shows growth comparable to the control tube within a specified timeframe.
 The MIC can be determined by testing a range of drug concentrations.

## **Intracellular Activity Assay in Macrophages**

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.





Click to download full resolution via product page

Workflow for assessing the intracellular activity of Posizolid.



#### Protocol:

- Macrophage Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA). Seed the differentiated macrophages into a 96-well plate.
- Infection: Infect the macrophages with an M. tuberculosis suspension at a specific multiplicity of infection (MOI). Incubate to allow for phagocytosis.
- Removal of Extracellular Bacteria: Wash the cells with a suitable medium to remove any bacteria that have not been internalized.
- Drug Treatment: Add fresh medium containing serial dilutions of Posizolid to the infected cells.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Cell Lysis and CFU Determination: Lyse the macrophages to release the intracellular bacteria. Perform serial dilutions of the lysate and plate on Middlebrook 7H11 agar. After incubation, count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

## **Cytotoxicity Assay (MTT Assay)**

This assay assesses the toxicity of the compound to the host cells.

#### Protocol:

- Cell Seeding: Seed macrophages (e.g., differentiated THP-1 cells) in a 96-well plate at the same density as in the intracellular activity assay.
- Compound Addition: Add serial dilutions of **Posizolid** to the uninfected cells.
- Incubation: Incubate for the same duration as the intracellular activity assay (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.



 Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

#### Murine Model of Chronic Tuberculosis Infection

This in vivo model is used to evaluate the efficacy of antitubercular drugs in a setting that mimics chronic human infection.

#### Protocol:

- Infection: Infect mice (e.g., BALB/c strain) via aerosol inhalation with a low dose of M. tuberculosis to establish a chronic infection in the lungs.
- Treatment: After a set period to allow the infection to become established (e.g., 4-6 weeks), begin treatment with **Posizolid**, administered orally or via another appropriate route, at various doses and frequencies. A control group receives a vehicle.
- Assessment of Bacterial Load: At different time points during and after treatment, euthanize
  cohorts of mice and aseptically remove their lungs and spleens. Homogenize the organs and
  plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
- CFU Enumeration: After incubation, count the CFUs to determine the bacterial load in the organs of treated versus untreated animals. A significant reduction in CFU indicates drug efficacy.

## Conclusion

**Posizolid** has demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. Its mechanism of action, targeting the initiation of protein synthesis, makes it an interesting candidate from a scientific perspective. However, clinical development was halted, reportedly due to adverse events observed in a Phase IIa trial. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug development, offering valuable insights into the evaluation of oxazolidinone antibiotics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 2. Development of an Intracellular Screen for New Compounds Able To Inhibit
   Mycobacterium tuberculosis Growth in Human Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Posizolid (AZD5847) for Mycobacterium tuberculosis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1679054#posizolid-research-for-mycobacterium-tuberculosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com